molecular formula C11H15NO3 B3156964 3-(3-Acetyl-2,4-dimethyl-pyrrol-1-yl)-propionic acid CAS No. 842973-07-3

3-(3-Acetyl-2,4-dimethyl-pyrrol-1-yl)-propionic acid

Cat. No. B3156964
M. Wt: 209.24 g/mol
InChI Key: BCCXXQHSIPJVDI-UHFFFAOYSA-N
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Description

3-(3-Acetyl-2,4-dimethyl-pyrrol-1-yl)-propionic acid, also known as 3-ADPA, is a novel acetylated pyrrolidine derivative that has recently been studied for its potential applications in organic synthesis and medicinal chemistry. 3-ADPA is an important intermediate in the synthesis of several compounds, including those used in the treatment of cancer, inflammation, and other diseases.

Scientific Research Applications

Synthesis and Chemical Properties

  • A series of novel substituted isoxazoline-incorporated pyrrole derivatives were synthesized by reacting 3-acetyl-2,4-dimethyl pyrrole with different substituted benzaldehyde. These compounds were evaluated for their antimicrobial activity, showcasing the potential of 3-(3-Acetyl-2,4-dimethyl-pyrrol-1-yl)-propionic acid derivatives in developing new antibacterial agents (Kumar, Kumar, & Nihana, 2017).
  • Research into the reactivity of 3,4-dihydroxy-6-oxo-2,4-alkadienoic acid esters revealed insights into the formation of regioisomeric esters and their structural characterization through spectroscopic methods. This study underlines the chemical versatility of compounds related to 3-(3-Acetyl-2,4-dimethyl-pyrrol-1-yl)-propionic acid (Mukovoz et al., 2015).

Applications in Pharmacology and Materials Science

  • In pharmacological research, structural analogs of 3-(3-Acetyl-2,4-dimethyl-pyrrol-1-yl)-propionic acid have been synthesized and evaluated for their anti-inflammatory and analgesic properties. One study focused on a novel N-pyrrolylcarboxylic acid structurally similar to celecoxib, highlighting the compound's potential in medicinal chemistry (Zlatanova et al., 2019).
  • The synthesis and evaluation of pyrrolo[2,3-c]azepine-4,8-dione derivatives based on 3-(1H-pyrrole-2-carbonyl) propionic acids demonstrate the compound's utility in creating new molecules with potential pharmacological activity. This showcases the versatility of pyrrole derivatives in drug development and the broader field of organic chemistry (Bin-bin, 2012).

properties

IUPAC Name

3-(3-acetyl-2,4-dimethylpyrrol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-7-6-12(5-4-10(14)15)8(2)11(7)9(3)13/h6H,4-5H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCXXQHSIPJVDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=C1C(=O)C)C)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Acetyl-2,4-dimethyl-pyrrol-1-yl)-propionic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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